Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate

Description

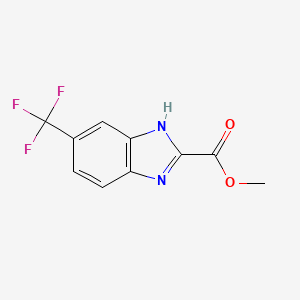

Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate is a heterocyclic compound featuring a benzimidazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a methyl ester (-COOCH₃) at the 2-position. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group, which is critical in pharmaceutical and agrochemical applications . The compound is synthesized via cyclization reactions of substituted o-phenylenediamine derivatives, followed by esterification. Its molecular formula is C₁₀H₇F₃N₂O₂, with a molecular weight of 244.17 g/mol.

Properties

Molecular Formula |

C10H7F3N2O2 |

|---|---|

Molecular Weight |

244.17 g/mol |

IUPAC Name |

methyl 6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-6-3-2-5(10(11,12)13)4-7(6)15-8/h2-4H,1H3,(H,14,15) |

InChI Key |

SICUYBSAWTXQRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 5-(Trifluoromethyl)benzimidazole-2-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the benzimidazole ring system via cyclization of o-phenylenediamine derivatives with appropriate carboxylate or aldehyde precursors.

- Introduction or presence of the trifluoromethyl substituent on the aromatic ring.

- Esterification or direct use of methyl ester functional groups.

The preparation methods emphasize the use of cost-effective starting materials, mild reaction conditions, and avoidance of hazardous reagents to facilitate large-scale synthesis with high yield and purity.

Stepwise Preparation Based on Patent WO2015005615A1

A prominent method described in patent WO2015005615A1 outlines a multi-step synthesis of benzimidazole derivatives including those with trifluoromethyl substituents.

Step 1: Stobbe Condensation Reaction

- Reactants: A compound with a trifluoromethyl-substituted aromatic ring (Chemical Formula 8) and a suitable aldehyde or ester derivative (Chemical Formula 9).

- Conditions: Reaction performed in the presence of a base such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide.

- Solvents: Methanol, ethanol, acetonitrile, or methylene chloride.

- Temperature: Typically 50°C to 55°C or room temperature (23°C to 25°C).

- Molar Ratio: Between 1:1 and 1:4, preferably 1:1.

This step leads to the formation of an intermediate compound (Chemical Formula 10) that contains the necessary functional groups for cyclization.

Step 2: Cyclization to Form Benzimidazole Ring

- Reactants: The intermediate from Step 1 (Chemical Formula 8) reacts with an amine or diamine compound (Chemical Formula 7).

- Conditions: Performed in the presence of a base such as potassium carbonate, triethylamine, sodium hydroxide, or diisopropylethylamine; potassium carbonate is preferred.

- Solvents: Methanol, ethanol, isopropanol, methylene chloride, chloroform, water, or mixtures thereof, with a preference for methylene chloride/water mixtures.

- Temperature: Reflux conditions at 40°C to 45°C.

- Molar Ratio: Between 1:0.5 and 1:4, preferably 1:0.93.

This cyclization step yields the benzimidazole core structure with the trifluoromethyl substituent and carboxylate ester in place.

Step 3: Purification and Isolation

- The reaction mixture is concentrated under reduced pressure at 45°C.

- Water is added to precipitate the product, followed by filtration and washing with ethanol/water mixtures.

- Vacuum drying at 40°C yields the final this compound product.

Table 1: Summary of Reaction Conditions from Patent WO2015005615A1

| Step | Reaction Type | Base(s) Used | Solvent(s) | Temperature (°C) | Molar Ratio (Reactants) | Notes |

|---|---|---|---|---|---|---|

| 1 | Stobbe condensation | Potassium tert-butoxide, sodium ethoxide, sodium methoxide | Methanol, ethanol, acetonitrile, methylene chloride | 23–55 | 1:1 to 1:4 (prefer 1:1) | Low-cost starting materials, mild conditions |

| 2 | Cyclization (imidazole) | Potassium carbonate, triethylamine, sodium hydroxide, diisopropylethylamine (potassium carbonate preferred) | Methanol, ethanol, isopropanol, methylene chloride, chloroform, water (mixed solvents preferred) | 40–45 (reflux) | 1:0.5 to 1:4 (prefer 1:0.93) | Efficient cyclization, high yield |

| 3 | Work-up and isolation | — | — | 40–45 | — | Precipitation and vacuum drying |

Alternative Synthetic Routes and Related Methods

Esterification and Functional Group Transformations

- Methyl esters of benzimidazole carboxylic acids can be prepared by esterification of the corresponding benzimidazole-2-carboxylic acid with methanol under acidic or basic conditions.

- For example, methyl 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylate was prepared by refluxing the acid with methanol and sodium hydroxide, followed by acidification and extraction, yielding 70% of the methyl ester product.

Analytical Data and Reaction Monitoring

Reaction Monitoring

- Thin-layer chromatography (TLC) is commonly used to monitor the progress of cyclization and condensation reactions.

- Reaction completion is typically confirmed by disappearance of starting materials and appearance of product spots with different Rf values.

Purification Techniques

- Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard for purification of intermediates and final products.

- Recrystallization from ethanol/water mixtures is used for final product isolation to achieve high purity.

Spectroscopic Characterization (Typical Data)

| Technique | Observations for this compound |

|---|---|

| [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) | Signals corresponding to aromatic protons, methyl ester singlet (~3.8 ppm), and benzimidazole NH proton if present. |

| [^13C NMR](pplx://action/followup) | Signals for aromatic carbons, ester carbonyl (~165-170 ppm), and trifluoromethyl carbon (~120-130 ppm with characteristic splitting). |

| Mass Spectrometry | Molecular ion peak consistent with C10H7F3N2O2 (molecular weight ~246 g/mol). |

| IR Spectroscopy | Strong ester carbonyl stretch (~1735 cm^-1), aromatic C-H stretches, and N-H stretch if applicable. |

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

Chemistry: Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound has shown potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation .

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit key enzymes or receptors involved in disease pathways . For example, it may inhibit DNA synthesis in cancer cells or disrupt viral replication processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives are widely studied for their diverse biological and material science applications. Below is a detailed comparison of Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate with structurally related compounds:

Structural Analogues

Biological Activity

Methyl 5-(trifluoromethyl)benzimidazole-2-carboxylate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzimidazole core with a trifluoromethyl group and a methyl ester functional group. Its molecular formula is C₁₁H₈F₃N₃O₂, and it has a molecular weight of approximately 273.2 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and altering electronic properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis via caspase activation |

| U87 (glioblastoma) | 45.2 | Topoisomerase inhibition |

| HeLa (cervical cancer) | 30.0 | DNA intercalation and alkylation |

Case Studies

- MCF-7 Cell Line Study : In vitro studies showed that this compound induced apoptosis in MCF-7 cells, with flow cytometry confirming increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway .

- U87 Glioblastoma : The compound exhibited significant cytotoxicity against U87 glioblastoma cells, attributed to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication .

- HeLa Cells : Further investigations revealed that the compound could intercalate with DNA, leading to disruptions in cellular proliferation and inducing apoptosis in HeLa cells at an IC₅₀ value of 30 μM .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : The compound acts as a topoisomerase inhibitor, preventing DNA unwinding during replication, which is crucial for cancer cell proliferation.

- DNA Intercalation : By intercalating into the DNA structure, it disrupts normal transcription and replication processes.

- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells.

Summary of Biological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, suggesting broader therapeutic applications beyond oncology.

Q & A

Q. Why do synthetic yields vary significantly across published protocols?

- Answer: Variations often stem from differences in ligand purity, solvent drying methods, or trace metal contamination in catalysts. Systematic reproducibility studies with controlled variables (e.g., anhydrous vs. hydrated solvents) can isolate critical factors. Reporting detailed reaction logs (e.g., stir rate, inert gas purity) enhances cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.